Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate
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Overview
Description
Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate is an organic compound with the molecular formula C13H18BrNO4S It is a derivative of valine, a branched-chain amino acid, and features a sulfonamide group attached to a bromophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromobenzenesulfonyl chloride and 3,3-dimethylbutanoic acid.
Formation of the Sulfonamide: The 4-bromobenzenesulfonyl chloride is reacted with an amine derivative of 3,3-dimethylbutanoic acid under basic conditions to form the sulfonamide intermediate.
Esterification: The intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfone or reduced to sulfoxide under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include sulfone derivatives.
Reduction: Products include sulfoxide derivatives.
Hydrolysis: Products include the corresponding carboxylic acid and methanol.
Scientific Research Applications
Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-3,3-dimethylbutanoate
- Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}-3,3-dimethylbutanoate
- Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3,3-dimethylbutanoate
Uniqueness
Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity towards molecular targets.
Properties
IUPAC Name |
methyl 2-[(4-bromophenyl)sulfonylamino]-3,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4S/c1-13(2,3)11(12(16)19-4)15-20(17,18)10-7-5-9(14)6-8-10/h5-8,11,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTFLPZCSQZVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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